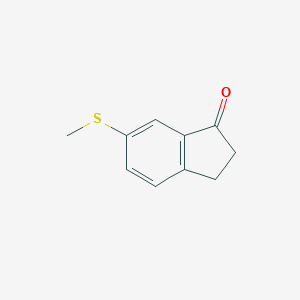

6-(Methylthio)-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJZHQRRHNSFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568514 | |

| Record name | 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138485-82-2 | |

| Record name | 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylthio)-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methylthio)-1-indanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(Methylthio)-1-indanone, a sulfur-containing indanone derivative of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, provides insights into its structural features, and explores the broader context of indanone derivatives' biological activities.

Core Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀OS | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Melting Point | 105-109 °C | [2] |

| Physical Form | Solid | [2] |

| Assay Purity | 96% | [2] |

Chemical Structure and Identification

The structure of this compound features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone and a methylthio group substituent on the aromatic ring.

IUPAC Name: 6-methylsulfanyl-2,3-dihydroinden-1-one[3]

SMILES String: CSc1ccc2CCC(=O)c2c1[2]

InChI Key: NHJZHQRRHNSFCH-UHFFFAOYSA-N[2]

The structural framework of indanone is a key pharmacophore found in numerous biologically active compounds.[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of indanones are well-established. These primarily include intramolecular Friedel–Crafts reactions and Nazarov cyclizations.[4][6][7][8]

One common approach involves the cyclization of substituted phenylpropionic acids. A general workflow for such a synthesis is depicted below.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is currently limited in the public domain. However, the broader class of indanone derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.[4][5]

Notably, various indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, primarily through the inhibition of cholinesterases.[9] Furthermore, certain pyridine-linked indanone derivatives have demonstrated anti-inflammatory properties by modulating the expression of TNF-α and IL-1β, suggesting a potential role in managing inflammatory conditions like inflammatory bowel disease.[5]

Given the structural similarities to these bioactive molecules, it is plausible that this compound could exhibit interesting biological properties. A hypothetical signaling pathway that could be modulated by an indanone derivative with anti-inflammatory activity is illustrated below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 6-甲基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. preprints.org [preprints.org]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylthio)-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-(Methylthio)-1-indanone. The information herein is intended to support research and development activities by providing essential data on the physical and chemical properties of this compound.

Chemical Identity and Structure

This compound, also known as 2,3-dihydro-6-(methylthio)-1H-inden-1-one, is a sulfur-containing derivative of 1-indanone. Its chemical structure consists of an indanone core with a methylthio (-SCH3) group substituted at the 6-position of the aromatic ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental measurements, other values are estimated based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀OS | --INVALID-LINK-- |

| Molecular Weight | 178.25 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 105-109 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined (estimated) | - |

| Solubility | Soluble in methanol.[1] Likely soluble in other organic solvents such as ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred from structure and limited data |

| SMILES | CSc1ccc2CCC(=O)c2c1 | --INVALID-LINK-- |

| InChI | 1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

The solubility of this compound in various solvents can be determined through a standardized procedure.

Methodology:

-

A known amount of the compound (e.g., 10 mg) is added to a vial.

-

A specific volume of the solvent to be tested (e.g., 1 mL) is added to the vial.

-

The mixture is vortexed or sonicated for a set period to ensure thorough mixing.

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the process can be repeated with a larger volume of solvent to determine the approximate solubility limit.

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1700 | Carbonyl (C=O) stretch of the ketone |

| ~1600, ~1480 | Aromatic C=C stretches |

| ~1300 | C-S stretch |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms, respectively.

Methodology:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Aromatic H |

| ~7.2-7.4 | m | 2H | Aromatic H |

| ~3.0 | t | 2H | CH₂ adjacent to C=O |

| ~2.7 | t | 2H | Benzylic CH₂ |

| ~2.5 | s | 3H | S-CH₃ |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O (ketone) |

| ~150 | Aromatic C-S |

| ~135-145 | Quaternary Aromatic C |

| ~125-130 | Aromatic CH |

| ~36 | CH₂ adjacent to C=O |

| ~26 | Benzylic CH₂ |

| ~15 | S-CH₃ |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile solvent is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

-

The molecules are ionized in the gas phase by a high-energy electron beam.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 178

-

Key Fragments: Loss of CH₃, CO, and other fragments characteristic of the indanone structure.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a solid compound like this compound.

References

In-Depth Technical Guide: 6-(Methylthio)-1-indanone (CAS 138485-82-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Methylthio)-1-indanone, a sulfur-containing indanone derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on its properties, outlines a probable synthetic route based on established chemical principles, and discusses the potential biological significance of the broader indanone class, offering a framework for future research and development.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key quantitative data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 138485-82-2 | [1] |

| Molecular Formula | C₁₀H₁₀OS | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 105-109 °C | [1] |

| SMILES | CSc1ccc2CCC(=O)c2c1 | [1] |

| InChI | 1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | [1] |

Synthesis and Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-established methods for the synthesis of indanones, a plausible and efficient route is the intramolecular Friedel-Crafts acylation of 3-(4-(methylthio)phenyl)propanoic acid. This method is a cornerstone in the formation of the indanone ring system.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound can be envisioned to proceed via the cyclization of 3-(4-(methylthio)phenyl)propanoic acid using a strong acid catalyst. This electrophilic aromatic substitution reaction is a standard and effective method for forming the five-membered ring of the indanone core.

References

The 1-Indanone Scaffold: A Multi-Targeted Approach to Combating Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of novel therapeutics targeting a spectrum of neurodegenerative diseases, including Alzheimer's and Parkinson's. This versatile moiety, famously embedded in the structure of the acetylcholinesterase inhibitor Donepezil, offers a unique platform for designing multi-target-directed ligands (MTDLs) that can simultaneously address the complex and multifaceted pathologies of these debilitating conditions. This technical guide provides a comprehensive overview of the therapeutic potential of 1-indanone derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate biological pathways involved.

Core Mechanisms of Action: A Multi-Pronged Attack

The therapeutic efficacy of 1-indanone derivatives in the context of neurodegenerative diseases stems from their ability to modulate several key biological targets implicated in disease progression. The principal mechanisms of action include:

-

Cholinesterase Inhibition: A cornerstone of Alzheimer's disease therapy, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by 1-indanone derivatives elevates acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[1][2] The indanone moiety often interacts with the peripheral anionic site (PAS) of AChE, a region also implicated in the aggregation of amyloid-beta.[3]

-

Monoamine Oxidase (MAO) Inhibition: Derivatives of 1-indanone have been shown to be effective inhibitors of both MAO-A and MAO-B.[4] Inhibition of MAO-B is particularly relevant for Parkinson's disease, as it increases the levels of dopamine in the brain.[5] Selective MAO-B inhibitors can therefore help to alleviate motor symptoms.[5]

-

Amyloid-Beta (Aβ) Aggregation Modulation: A pathological hallmark of Alzheimer's disease is the formation of senile plaques composed of aggregated Aβ peptides.[6] Several 1-indanone derivatives have demonstrated the ability to inhibit the self-assembly of Aβ into toxic oligomers and fibrils.[1][7] Some derivatives can even promote the disassembly of pre-formed Aβ aggregates.[1]

-

Neuroprotection and Antioxidant Activity: Beyond direct enzyme inhibition, 1-indanone derivatives have shown neuroprotective effects in various in vitro models of neuronal injury, such as the oxygen glucose deprivation/reperfusion (OGD/R) model which mimics ischemic conditions.[8] This neuroprotection is often attributed to their antioxidant properties, which help to mitigate the oxidative stress that is a common feature of neurodegenerative disorders.[1]

-

Anti-inflammatory Effects: Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. Certain 1-indanone derivatives have been shown to reduce the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in cellular models of neuroinflammation.[9]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected 1-indanone derivatives from various studies, providing a comparative overview of their potency against key targets.

Table 1: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives

| Compound | Target | IC50 (µM) | Ki (nM) | Reference |

| Donepezil | AChE | - | - | [3][4] |

| Compound 4b | AChE | 0.78 | - | [3] |

| Compound 9 | AChE | 0.0148 | - | [1] |

| Compound 14 | AChE | 0.0186 | - | [1] |

| Compound 5c | AChE | 0.12 | - | [2] |

| Compound 7b | BuChE | 0.04 | - | [2] |

| Compound 54 | AChE | 14.06 | - | [10] |

| Compound 56 | AChE | 12.30 | - | [10] |

| Compound 64 | AChE | 12.01 | - | [10] |

| Compound C5 | AChE | 1.16 | - | [9] |

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 1-Indanone Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Compound 3f | MAO-B | 276 | [5] |

| Compound 3e | MAO-B | 232 | [5] |

| Compound 3d | MAO-B | 541 | [5] |

Table 3: Amyloid-Beta (Aβ) Aggregation Inhibition and Neuroprotective Effects

| Compound | Assay | Result | Reference |

| Compound 4b | Aβ1-42 Aggregation Inhibition | 53.04% | [3] |

| Compound 9 | Aβ Aggregation Inhibition | 85.5% | [1] |

| Compound 14 | Aβ Aggregation Inhibition | 83.8% | [1] |

| Compound 4 | OGD/R-induced Infarct Volume Reduction (in vivo) | 18.45% at 40 mg/kg | [8] |

Table 4: α-Synuclein Fibril Binding Affinity

| Compound | Target | Kd (nM) | Reference |

| Compound 8 | α-syn fibrils | 9.0 | [11] |

| Compound 32 | α-syn fibrils | 18.8 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-indanone derivatives.

Synthesis of 2-Benzylidene-1-indanone Derivatives (General Procedure)

This protocol is a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.

Materials:

-

Substituted 1-indanone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 20% w/v)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolve the substituted 1-indanone in ethanol in a round-bottom flask.

-

Add an equimolar amount of the substituted benzaldehyde to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid product, wash it with cold water until the filtrate is neutral, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity and inhibition.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

AChE enzyme solution (from electric eel or human recombinant)

-

Test compounds (1-indanone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution at various concentrations (or solvent for control)

-

AChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the control (enzyme activity without inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thioflavin T (ThT) Assay for Amyloid-Beta (Aβ) Aggregation Inhibition

This fluorescence-based assay is used to monitor the formation of amyloid fibrils and to screen for inhibitors of Aβ aggregation.

Materials:

-

Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compounds (1-indanone derivatives)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), followed by evaporation of the solvent and resuspension in a buffer to obtain a monomeric solution.

-

Prepare a ThT stock solution in the assay buffer.

-

In a 96-well plate, mix the Aβ peptide solution, the test compound at various concentrations, and the ThT solution.

-

Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) using a microplate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

The fluorescence intensity of ThT increases upon binding to amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to the control (Aβ aggregation without inhibitor) at a specific time point (e.g., at the plateau of the aggregation curve).

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine for a spectrophotometric assay, or a specific substrate for a fluorometric or luminometric assay)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (1-indanone derivatives)

-

Known MAO-A and MAO-B inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well plate

-

Spectrophotometer, fluorometer, or luminometer, depending on the assay format

Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.

-

Pre-incubate the mixture for a specific time at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the signal (absorbance, fluorescence, or luminescence) corresponding to the product formation.

-

Calculate the percentage of inhibition and the IC50 values as described for the AChE assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across the blood-brain barrier (BBB).

Materials:

-

PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate)

-

A lipid solution (e.g., porcine brain lipid in dodecane) to impregnate the filter

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compounds

-

96-well UV plate for analysis

-

UV-Vis spectrophotometer or LC-MS for quantification

Procedure:

-

Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS buffer.

-

Add the test compound solutions (dissolved in PBS, often with a small percentage of a co-solvent like DMSO) to the donor plate wells.

-

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

-

Incubate the plate for a specific period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

The permeability coefficient (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 1-indanone derivatives in neurodegenerative diseases.

Caption: Cholinesterase inhibition by 1-indanone derivatives.

Caption: 1-Indanone intervention in the amyloid cascade.

Caption: Workflow for AChE Inhibition Assay.

Conclusion and Future Directions

The 1-indanone scaffold represents a highly promising and versatile platform for the development of multi-target-directed ligands for the treatment of neurodegenerative diseases. The ability of these compounds to simultaneously modulate key pathological pathways, including cholinergic deficits, monoaminergic imbalances, amyloid-beta aggregation, oxidative stress, and neuroinflammation, offers a significant advantage over single-target therapies.

Future research in this area should focus on several key aspects:

-

Optimization of Multi-Target Activity: Fine-tuning the structure of 1-indanone derivatives to achieve a balanced and potent activity profile against multiple targets is crucial.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro data are promising, more extensive in vivo studies in relevant animal models of neurodegenerative diseases are needed to validate the therapeutic potential of these compounds and to assess their pharmacokinetic properties, including their ability to cross the blood-brain barrier.

-

Elucidation of Novel Mechanisms: Further investigation into the downstream signaling pathways affected by 1-indanone derivatives could reveal novel mechanisms of action and additional therapeutic targets.

-

Development of Biomarkers: The identification of biomarkers that can track the in vivo target engagement and therapeutic efficacy of 1-indanone derivatives will be essential for their clinical development.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. PAMPA permeability assay | PDF [slideshare.net]

- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. Thioflavin T spectroscopic assay [assay-protocol.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

The Methylthio Group: A Key Modulator of Biological Activity in Indanones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and anti-neurodegenerative agents. Among the various substitutions on the indanone ring, the methylthio group (-SCH3) has emerged as a critical modulator of pharmacological activity. This technical guide provides a comprehensive overview of the role of the methylthio group in influencing the biological properties of indanones, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Influence of the Methylthio Group on Biological Activity: A Structure-Activity Relationship Perspective

The introduction of a methylthio group onto the indanone scaffold can significantly impact its biological activity through a combination of electronic and steric effects, as well as by altering the molecule's overall lipophilicity. While comprehensive structure-activity relationship (SAR) studies focusing solely on the methylthio group are limited, analysis of existing data on sulfur-containing indanone derivatives allows for several key inferences.

The sulfur atom in the methylthio group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces. Its size and polarizability can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. Furthermore, the methylthio group can influence the metabolic stability of the parent indanone molecule, potentially leading to an improved pharmacokinetic profile.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Indanone derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The methylthio group can play a significant role in modulating this activity.

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6-((2,4-Difluorophenyl)thio)-5-methanesulfonamido-1-indanone | COX-2 | Data not specified | Data not specified |

Note: Specific IC50 values for this compound were not publicly available in the reviewed literature.

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by indanone derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The signaling pathway is depicted below.

Caption: COX-2 signaling pathway and its inhibition by methylthio-indanone derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of methylthio-indanone derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds (methylthio-indanones) and reference inhibitors (e.g., celecoxib, SC-560)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add varying concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorometric probe and arachidonic acid to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anticancer Activity

Recent studies have highlighted the potential of indanone derivatives as anticancer agents. The presence of a methylthio group can contribute to this activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table presents the IC50 values of a representative indanone derivative against a human colorectal cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 | 0.44 |

Note: This compound is a complex indanone derivative, and the specific contribution of the core indanone structure with a potential methylthio-like moiety needs further investigation.

Experimental Workflow: In Vitro Anticancer Assay (MTT Assay)

This workflow describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

Anti-Trypanosoma cruzi Activity

Indanone-based compounds have also shown promise as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Experimental Protocol: In Vitro Anti-Trypanosoma cruzi Assay

This protocol details a method for evaluating the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Objective: To determine the IC50 of methylthio-indanone derivatives against T. cruzi amastigotes.

Materials:

-

Vero cells (host cells)

-

T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

-

Culture medium (e.g., RPMI)

-

Chlorophenol red-β-D-galactopyranoside (CPRG)

-

Nonidet P-40

-

Test compounds and reference drug (e.g., benznidazole)

-

96-well microplates

Procedure:

-

Seed Vero cells in 96-well plates and allow them to adhere overnight.

-

Infect the Vero cells with T. cruzi trypomastigotes.

-

After infection, wash the cells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compounds or the reference drug.

-

Incubate the plates for a specified period (e.g., 4-7 days).

-

Lyse the cells using Nonidet P-40.

-

Add CPRG to the lysate. The β-galactosidase from viable parasites will convert CPRG into a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of parasite inhibition and determine the IC50 value.

Synthesis of Methylthio-Indanones

The synthesis of methylthio-substituted indanones can be achieved through various synthetic routes. A common approach involves the intramolecular Friedel-Crafts acylation of a corresponding substituted phenylpropanoic acid.

Experimental Workflow: Synthesis of 4-Methylthio-1-indanone

The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for the preparation of 4-Methylthio-1-indanone.

Conclusion

The methylthio group serves as a valuable functional group in the design and development of novel indanone-based therapeutic agents. Its ability to modulate lipophilicity, engage in specific interactions with biological targets, and influence metabolic stability makes it a key component in optimizing the pharmacological profile of this important class of compounds. Further focused SAR studies are warranted to fully elucidate the nuanced role of the methylthio group in various biological contexts, which will undoubtedly pave the way for the discovery of more potent and selective indanone derivatives for a range of diseases.

Solubility, stability, and storage conditions for 6-(Methylthio)-1-indanone

Technical Guide: Physicochemical Properties of 6-(Methylthio)-1-indanone

Introduction

This compound is a chemical compound of interest in synthetic chemistry and potentially in early-stage drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use in research and development. Inconsistent solubility can lead to unreliable results in biological assays, while poor stability can compromise sample integrity and experimental outcomes. This document outlines the typical storage conditions, solubility profile, and stability characteristics of this compound and provides standardized protocols for their experimental determination.

Storage and Handling

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on the general properties of similar chemical structures.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage | Minimizes degradation from thermal processes and reduces the rate of hydrolysis. |

| 2-8°C for short-term storage (days to weeks) | Suitable for working stock solutions to avoid freeze-thaw cycles. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The methylthio group can be susceptible to oxidation. |

| Light | Protect from light; store in amber vials or opaque containers | Indanone structures can be light-sensitive, leading to photodegradation. |

| Moisture | Store in a desiccated environment | Prevents hydrolysis and minimizes moisture-mediated degradation pathways. |

Solubility Profile

The solubility of a compound is a critical parameter for its use in biological assays and for formulation development. Solubility is typically assessed in common aqueous buffers and organic solvents. The following table presents illustrative solubility data for this compound.

| Solvent/Buffer System | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (mM) | Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 | < 0.56 | Kinetic Assay |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 280 | Kinetic Assay |

| Ethanol (95%) | 25 | ~15 | ~84 | Kinetic Assay |

| Acetonitrile | 25 | ~10 | ~56 | Kinetic Assay |

| Water | 25 | < 0.01 | < 0.056 | Thermodynamic Assay |

Chemical Stability

Understanding the chemical stability of this compound under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are typically employed to accelerate this process.

| Condition | Time (hours) | Illustrative % Degradation | Major Degradation Pathway |

| Acidic (0.1 N HCl) | 24 | < 5% | Minimal Hydrolysis |

| Basic (0.1 N NaOH) | 24 | ~15% | Hydrolysis |

| Oxidative (3% H₂O₂) | 24 | > 40% | Oxidation of Thioether |

| Thermal (60°C in solution) | 72 | < 10% | Thermal Decomposition |

| Photolytic (ICH Q1B) | 24 | ~20% | Photodegradation |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of a compound like this compound.

Protocol: Kinetic Solubility Assessment

This protocol provides a high-throughput method for estimating the solubility of a compound from a high-concentration DMSO stock.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with shaking capability

-

Automated liquid handler or multichannel pipettes

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, add 100 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Add 1-2 µL of the 10 mM DMSO stock solution to the PBS, creating a final concentration range (e.g., 100-200 µM). This rapid dilution from an organic solvent into an aqueous buffer is characteristic of the kinetic method.

-

Incubation and Shaking: Seal the plate and incubate at 25°C with continuous shaking for 1.5 to 2 hours. This period allows the system to reach a state of metastable equilibrium.

-

Precipitation Measurement: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) to detect the formation of precipitate.

-

Solubility Determination: The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is determined to be the kinetic solubility limit.

Caption: Workflow for Kinetic Solubility Assessment.

Protocol: Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector and a suitable C18 column

Methodology:

-

Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., ACN/Water).

-

Application of Stress:

-

Acidic: Add 0.1 N HCl to one sample solution.

-

Basic: Add 0.1 N NaOH to a second sample solution.

-

Oxidative: Add 3% H₂O₂ to a third sample solution.

-

Thermal: Place a fourth sample solution in a temperature-controlled oven at 60°C.

-

Control: Keep one sample solution at room temperature, protected from light.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours). After incubation, neutralize the acidic and basic samples.

-

HPLC Analysis:

-

Inject the control and each stressed sample into the HPLC system.

-

Use a suitable mobile phase gradient to separate the parent compound from any potential degradants.

-

Monitor the elution profile using a UV detector at the λmax of this compound.

-

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

-

% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

-

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

The provided data and protocols offer a comprehensive framework for understanding and evaluating the critical physicochemical properties of this compound. While the presented quantitative data is illustrative, the methodologies for determining solubility and stability are robust and widely applicable. Accurate experimental determination of these parameters is a mandatory step in the progression of any compound through the research and development pipeline, ensuring data quality, reproducibility, and the development of viable formulations.

6-(Methylthio)-1-indanone: A Versatile Precursor for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. Among the various substituted indanones, 6-(methylthio)-1-indanone has emerged as a particularly valuable precursor for the development of novel therapeutics, primarily in the fields of oncology and neurodegenerative diseases. The presence of the methylthio group at the C6 position offers a unique handle for chemical modification, allowing for the synthesis of diverse derivatives with potent and selective biological activities. This technical guide provides a comprehensive overview of the use of this compound as a starting material for the synthesis of bioactive molecules, including detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.

Bioactive Molecules Derived from this compound

Anticancer Agents

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A notable class of compounds synthesized from this precursor are 2-((5-(6-(methylthio)-1-oxo-1H-inden-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. These molecules have been evaluated for their cytotoxic activity against various cancer cell lines. While the specific activity of the 6-methylthio derivatives is a subject of ongoing research, related indanone-based compounds have shown significant efficacy. For context, the anticancer activities of several indanone derivatives are summarized in the table below.

Table 1: Anticancer Activity of Selected Indanone Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon) | 0.41 | [1][2] |

| COLO 205 (Colon) | 0.98 | [1][2] | ||

| KM 12 (Colon) | 0.44 | [1][2] | ||

| Gallic Acid-based Indanone | 3-(3′,4′,5′-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 (Breast) | 2.2 | [3] |

| Aryl Pyrazole-indanone Hybrids | Compound 6d, 6e, 6f | MCF-7 (Breast) | 42.6-53.9 | [4] |

Neuroprotective Agents: MAO-B Inhibitors

Derivatives of this compound are promising candidates for the treatment of neurodegenerative disorders such as Parkinson's disease. Studies have shown that C6-substituted 1-indanones are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can help to alleviate the symptoms of Parkinson's disease by increasing dopamine levels. The well-known anti-Parkinsonian drug Rasagiline is an N-propargyl-1-aminoindan derivative, highlighting the therapeutic potential of this scaffold.

Table 2: MAO-B Inhibitory Activity of Selected C6-Substituted Indanone Derivatives

| Compound | Substitution at C6 | MAO-B IC50 (µM) | Selectivity vs. MAO-A | Reference |

| 1 | Methoxy | 0.003 | >333 | |

| 2 | Ethoxy | 0.001 | >1000 | |

| 3 | Propoxy | 0.002 | >500 | |

| 4 | Isopropoxy | 0.004 | >250 | |

| 5 | Chloro | 0.030 | >33 |

Experimental Protocols

Synthesis of a 2-((5-(6-(methylthio)-1-oxo-1H-inden-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Derivative

This protocol describes a plausible synthetic route for the preparation of a representative anticancer agent starting from this compound. The synthesis involves a multi-step sequence including Knoevenagel condensation, oxidative cyclization to form the oxadiazole ring, and subsequent thioacetylation.

Step 1: Synthesis of 2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetohydrazide

-

Knoevenagel Condensation: A mixture of this compound (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield ethyl 2-cyano-2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetate.

-

Hydrolysis and Decarboxylation: The obtained ester is then hydrolyzed and decarboxylated by refluxing with a mixture of concentrated sulfuric acid and water for 2-3 hours. The reaction mixture is cooled, poured into ice water, and the precipitated solid is filtered, washed with water, and dried to give (6-(methylthio)-1-oxo-1H-inden-2-yl)acetic acid.

-

Esterification: The resulting acid is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid for 5-7 hours. The excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl (6-(methylthio)-1-oxo-1H-inden-2-yl)acetate.

-

Hydrazinolysis: The methyl ester is dissolved in ethanol, and hydrazine hydrate (5 equivalents) is added. The mixture is refluxed for 8-10 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford 2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetohydrazide.

Step 2: Synthesis of 5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazole-2-thiol

-

To a solution of 2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetohydrazide (1 equivalent) in ethanol, potassium hydroxide (1.2 equivalents) and carbon disulfide (2 equivalents) are added.

-

The reaction mixture is refluxed for 12-16 hours.

-

The solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Step 3: Synthesis of 2-((5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

-

A mixture of 5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in dry acetone is stirred at room temperature for 30 minutes.

-

2-Chloro-N-phenylacetamide (1.1 equivalents) is added, and the reaction mixture is refluxed for 6-8 hours.

-

The solvent is removed under reduced pressure, and the residue is poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to give the final product.

Caption: Synthetic workflow for anticancer 1,3,4-oxadiazole derivatives.

Synthesis of a Potential MAO-B Inhibitor: N-propargyl-6-(methylthio)-1-aminoindan

This protocol outlines the synthesis of a rasagiline analogue from this compound, which is expected to exhibit potent and selective MAO-B inhibitory activity.

Step 1: Synthesis of this compound oxime

-

A solution of this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and pyridine is heated at reflux for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with water, dilute hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 6-(methylthio)-1-aminoindan

-

The this compound oxime is dissolved in methanol.

-

A catalytic amount of Raney nickel or palladium on carbon (10% w/w) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

-

The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-(methylthio)-1-aminoindan.

Step 3: Synthesis of N-propargyl-6-(methylthio)-1-aminoindan

-

To a solution of 6-(methylthio)-1-aminoindan (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile, propargyl bromide (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The inorganic salts are filtered off, and the filtrate is concentrated.

-

The residue is purified by column chromatography on silica gel to afford N-propargyl-6-(methylthio)-1-aminoindan.

Caption: Synthetic workflow for a potential MAO-B inhibitor.

Signaling Pathways

Inhibition of Tubulin Polymerization by Anticancer Indanone Derivatives

Several indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by indanone derivatives.

Mechanism of Action of MAO-B Inhibitors in Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum. MAO-B is a key enzyme in the metabolic degradation of dopamine. Selective MAO-B inhibitors block this degradation pathway, thereby increasing the synaptic concentration and availability of dopamine, which helps to improve motor symptoms.

Caption: Mechanism of action of MAO-B inhibitors.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of bioactive molecules with significant therapeutic potential. Its utility in the development of both anticancer and neuroprotective agents underscores the importance of the indanone scaffold in modern medicinal chemistry. The synthetic protocols and biological data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity in the quest for novel and effective therapies. Further derivatization and structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these lead compounds.

References

- 1. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

The Therapeutic Potential of Substituted Indanones: A Technical Review

Substituted indanones, a class of compounds featuring a benzene ring fused to a cyclopentanone ring, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of substituted indanones, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a comprehensive understanding of their mechanisms of action.

Anticancer Activity

Substituted indanones have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as by inducing cytotoxicity in various cancer cell lines.[1]

Quantitative Biological Data: Anticancer Activity of Substituted Indanones

| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| 9f | Indanone spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [2] |

| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [2] | ||

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [1] |

| COLO 205 (Colon) | 0.98 | [1] | ||

| KM 12 (Colon) | 0.41 | [1] | ||

| 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |

| HCT-116 (Colon) | 0.088 | [1] | ||

| THP-1 (Leukemia) | 0.12 | [1] | ||

| A549 (Lung) | 0.21 | [1] | ||

| E3 | Heterocyclic indanone | HeLa (Cervical) | 3.18 ± 0.15 | [3] |

| HT-29 (Colon) | 5.11 ± 0.23 | [3] | ||

| A549 (Lung) | 4.05 ± 0.52 | [3] | ||

| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | [1] |

| Compound 4c | Pyridine analogue | Tubulin Polymerization | 17 ± 0.3 | [4] |

| Compound 7f | Oxindole conjugate | Tubulin Polymerization | 2.04 | [5] |

Experimental Protocols: Anticancer Assays

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant anticancer activity.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the desired 2-benzylidene-1-indanone derivative.

This colorimetric assay is used to assess the cytotoxic effect of the synthesized 1-indanone derivatives on cancer cell lines.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of the synthesized 1-indanone derivatives (typically in a range of 0.01 to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[1] Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[1]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

This assay determines the ability of substituted indanones to inhibit the COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination: After a set incubation period, stop the reaction by adding a solution of stannous chloride.

-

Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: Calculate the IC50 values by plotting the percentage of inhibition versus the concentration of the test compound.

Signaling Pathways and Mechanisms of Action in Cancer

Caption: Proposed mechanisms of anticancer action for substituted indanones.

Neuroprotective Activity

The neuroprotective effects of substituted indanones are prominently linked to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[2][6]

Quantitative Biological Data: Neuroprotective Activity of Substituted Indanones

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| Compound 54 | Indanone derivative | AChE | 14.06 | [7] |

| Compound 56 | Indanone derivative | AChE | 12.30 | [7] |

| Compound 59 | Indanone derivative | AChE | 14.06 | [7] |

| Compound 64 | Indanone derivative | AChE | 12.01 | [7] |

| 2-heteroarylidene-1-indanone series | 2-Heteroarylidene-1-indanone | MAO-B | 0.0044 - 1.53 | [8] |

| MAO-A | as low as 0.061 | [8] |

Experimental Protocols: Neuroprotective Assays

This spectrophotometric assay measures the inhibition of AChE activity.[9]

-

Reagent Preparation: Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.[10][11]

-

Enzyme Addition: Add a solution of AChE enzyme to the reaction mixture and incubate for 15-20 minutes at 25°C.[11]

-

Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI), the substrate for AChE.[9]

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[9] Measure the absorbance of this product at 412 nm at regular intervals.[9]

-

Inhibition Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. Determine the IC50 value from the dose-response curve.

This assay evaluates the inhibitory effect of compounds on MAO-A and MAO-B enzymes.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Incubation: Incubate the respective enzyme with a range of concentrations of the test compound.

-

Substrate Addition: Add a specific substrate for each enzyme (e.g., kynuramine for MAO-A and benzylamine for MAO-B) along with a detection reagent (e.g., Amplex Red) and horseradish peroxidase.

-

Fluorescence Measurement: The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with the detection reagent to produce a fluorescent product. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Signaling Pathways and Mechanisms of Action in Neuroprotection

Caption: Mechanisms of neuroprotective action for substituted indanones.

Anti-inflammatory Activity

Substituted indanones have also been investigated for their anti-inflammatory properties, demonstrating inhibition of key pro-inflammatory mediators. The mechanism often involves the inhibition of COX-2, similar to their anticancer activity.

Quantitative Biological Data: Anti-inflammatory Activity of Substituted Indanones

| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| Compound 9f | Indanone spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [2] |

| L-745,337 (20) | 5-Methanesulfonamido-1-indanone | COX-2 | Potent and Selective | [12] |

| Compound 4e | 1,3-Dihydro-2H-indolin-2-one | COX-2 | 2.35 ± 0.04 | [13] |

| Compound 9h | 1,3-Dihydro-2H-indolin-2-one | COX-2 | 2.422 ± 0.10 | [13] |

| Compound 9i | 1,3-Dihydro-2H-indolin-2-one | COX-2 | 3.34 ± 0.05 | [13] |

Experimental Workflow

Caption: A generalized experimental workflow for drug discovery.

Conclusion

Substituted indanones represent a highly promising class of compounds with a broad and potent range of biological activities. The data and protocols presented in this guide underscore their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The versatility of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.[1] Further research into the diverse chemical space of substituted indanones is warranted to fully exploit their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Indanone Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid framework and amenability to diverse chemical modifications have made it a cornerstone for the development of novel therapeutics targeting a spectrum of diseases, from neurodegenerative disorders to cancer and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the discovery and significance of indanone derivatives, detailing their therapeutic applications, mechanisms of action, and the experimental protocols underlying their synthesis and evaluation.

Therapeutic Significance and Key Derivatives

The versatility of the indanone core is underscored by its presence in both natural products and synthetic drugs.[5] A landmark example is Donepezil , an acetylcholinesterase (AChE) inhibitor widely prescribed for the treatment of Alzheimer's disease.[1][6] The success of Donepezil spurred significant interest in the indanone scaffold for neuroprotective agents.[6] Beyond neurodegenerative diseases, indanone derivatives have demonstrated potent activities as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][7]

Table 1: Selected Indanone Derivatives and their Biological Activities

| Compound Class | Example | Therapeutic Area | Target(s) | Reported Activity (IC50/EC50) |

| Acetylcholinesterase Inhibitors | Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 0.02 µM |

| Acetylcholinesterase Inhibitors | Compound 5c | Alzheimer's Disease | AChE | IC50 = 0.12 µM[4] |

| Butyrylcholinesterase Inhibitors | Compound 7b | Alzheimer's Disease | Butyrylcholinesterase (BChE) | IC50 = 0.04 µM[4] |

| Monoamine Oxidase-B Inhibitors | Arylidene indanone 16a | Neurodegenerative Diseases | Monoamine Oxidase-B (MAO-B) | IC50 = 7.50 μM[8] |

| Anticancer Agents | Thiazolyl hydrazone derivatives | Colorectal Cancer | Not specified | IC50 = 0.41 ± 0.19 to 6.85 ± 1.44 μM[9] |

| Anticancer Agents | Bivalent indanone 9 | Cancer | HDAC6, Tubulin | IC50 = 0.36-3.27 µM[9] |

| Anti-inflammatory Agents | Sesquistilbene indanone 11k | Inflammation | iNOS, COX-2 | Potent NO production inhibitor[10] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of indanone derivatives stem from their ability to interact with a range of molecular targets. The planar structure of arylidene indanones, for instance, allows for effective interaction with enzyme active sites.[8]

2.1. Neuroprotective Effects:

In the context of neurodegenerative diseases, indanone derivatives primarily target enzymes responsible for the degradation of neurotransmitters.[6]

-

Cholinesterase Inhibition: Compounds like Donepezil inhibit AChE, thereby increasing the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function.[6][11] Some derivatives also exhibit inhibitory activity against butyrylcholinesterase (BChE).[4]

-

Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives can inhibit MAO-A and MAO-B, enzymes that break down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] This action can help alleviate symptoms of depression and Parkinson's disease.

Below is a diagram illustrating the general mechanism of action for neuroprotective indanone derivatives.

Caption: Mechanism of neuroprotective indanone derivatives.

2.2. Anti-inflammatory Activity:

Some indanone derivatives exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For example, sesquistilbene indanone analogues have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This is achieved through the inhibition of the TLR4/JNK/NF-κB signaling pathway.[10]

The diagram below outlines the TLR4/JNK/NF-κB signaling pathway and the inhibitory action of specific indanone derivatives.

Caption: Inhibition of the TLR4/JNK/NF-κB pathway by anti-inflammatory indanone derivatives.

Experimental Protocols

The development of novel indanone derivatives relies on robust synthetic and analytical methodologies. A general workflow for the discovery and evaluation of new indanone-based compounds is depicted below.

Caption: General workflow for the development of indanone-based drug candidates.

3.1. General Synthesis of 1-Indanones via Friedel-Crafts Acylation:

A common and versatile method for the synthesis of the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[3][7]

-

Materials: 3-arylpropanoic acid, polyphosphoric acid (PPA) or another suitable Lewis acid catalyst, anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

The 3-arylpropanoic acid is dissolved in the anhydrous solvent.

-

The Lewis acid catalyst (e.g., PPA) is added cautiously to the solution.

-

The reaction mixture is heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by pouring it onto ice-water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-indanone.

-

3.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

The in vitro evaluation of AChE inhibitory activity is a crucial step in the development of anti-Alzheimer's agents.[12]

-

Materials: Acetylcholinesterase (from electric eel or recombinant human), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds (indanone derivatives), and a microplate reader.

-

Procedure:

-

Prepare solutions of the enzyme, ATCI, DTNB, and test compounds in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Future Perspectives

The indanone scaffold continues to be a fertile ground for drug discovery.[6] Current research focuses on the design of multi-target-directed ligands, where a single indanone derivative can modulate multiple targets involved in a disease's pathology.[13] For instance, developing compounds with dual AChE and MAO inhibitory activity for Alzheimer's disease or combined anticancer and anti-inflammatory properties is an active area of investigation.[9] The exploration of novel synthetic methodologies to access diverse and complex indanone derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]